3,3-difluoro-N-phenylcyclopentane-1-carboxamide
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Overview
Description
3,3-Difluoro-N-phenylcyclopentane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with two fluorine atoms and a phenyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: : The cyclopentane ring can be synthesized through various methods, such as the Diels-Alder reaction.
Introduction of Fluorine Atoms: : Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenyl Group: : The phenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate phenyl halide reacts with the cyclopentane derivative.
Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the intermediate with an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the cyclopentane ring.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, and acidic conditions.
Reduction: : LiAlH4, H2 with a palladium catalyst.
Substitution: : Phenyl halides, strong nucleophiles, and suitable solvents.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Substituted cyclopentanes or phenyl derivatives.
Scientific Research Applications
3,3-Difluoro-N-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.
Medicine: : It has potential as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular pathways is required.
Industry: : Its unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 3,3-difluoro-N-phenylcyclopentane-1-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
3,3-Difluoro-N-phenylcyclopentane-1-carboxamide can be compared with similar compounds such as 3,3-difluoro-N-phenylcycloheptane-1-carboxamide and other fluorinated cyclopentane derivatives. Its uniqueness lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Similar Compounds
3,3-Difluoro-N-phenylcycloheptane-1-carboxamide
3,3-Difluoro-N-phenylcyclohexane-1-carboxamide
3,3-Difluoro-N-phenylcyclobutane-1-carboxamide
This compound's unique structure and properties make it a valuable subject of study in various scientific disciplines
Would you like more information on any specific aspect of this compound?
Properties
CAS No. |
1880522-30-4 |
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Molecular Formula |
C12H13F2NO |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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